![molecular formula C12H9N5 B14847492 5-methyl-3,4,6,8,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene](/img/structure/B14847492.png)
5-methyl-3,4,6,8,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-3,4,6,8,16-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene is a complex organic compound characterized by its unique polycyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3,4,6,8,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, and the reactions are often carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates.
化学反应分析
Types of Reactions
5-methyl-3,4,6,8,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions may produce more saturated compounds.
科学研究应用
5-methyl-3,4,6,8,16-pentazatetracyclo[77002,6
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a model compound for studying polycyclic structures.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug discovery and development.
Industry: It may be used in the development of new materials with unique properties, such as high stability or specific reactivity.
作用机制
The mechanism by which 5-methyl-3,4,6,8,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene exerts its effects is not fully understood. its multiple nitrogen atoms and polycyclic structure suggest that it may interact with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions could affect various molecular pathways, potentially leading to biological activity.
相似化合物的比较
Similar Compounds
[2.2]Paracyclophane: A compound with a similar polycyclic structure, known for its use in organic synthesis and materials science.
Tricyclo[8.2.2.2(4,7)]hexadeca-4,6,10,12,13,15-hexaene: Another polycyclic compound with applications in organic chemistry.
Uniqueness
5-methyl-3,4,6,8,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene is unique due to its multiple nitrogen atoms and the specific arrangement of its polycyclic structure. This gives it distinct chemical and physical properties that differentiate it from other similar compounds.
属性
分子式 |
C12H9N5 |
|---|---|
分子量 |
223.23 g/mol |
IUPAC 名称 |
5-methyl-3,4,6,8,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene |
InChI |
InChI=1S/C12H9N5/c1-7-15-16-12-11-10(13-6-17(7)12)8-4-2-3-5-9(8)14-11/h2-6,14H,1H3 |
InChI 键 |
MBBZHHXWJLGSLP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C2N1C=NC3=C2NC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


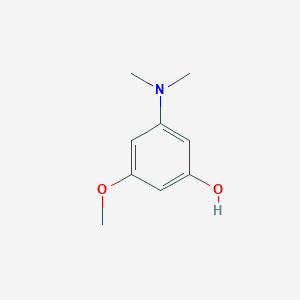
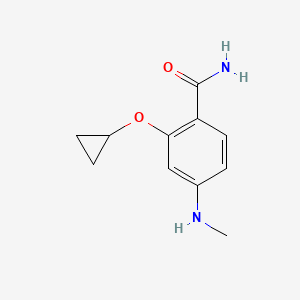
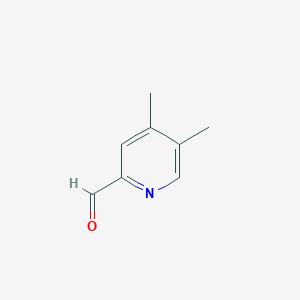
![[4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14847432.png)
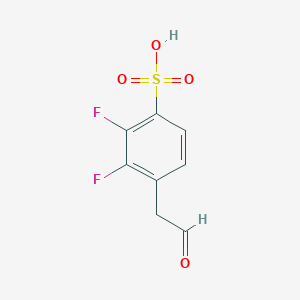
![1-[1,3]Dioxolo[4,5-F][1,3]benzoxazol-6-ylmethanamine](/img/structure/B14847437.png)
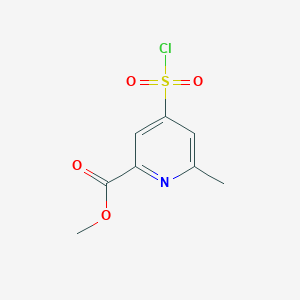


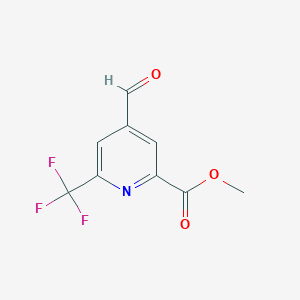
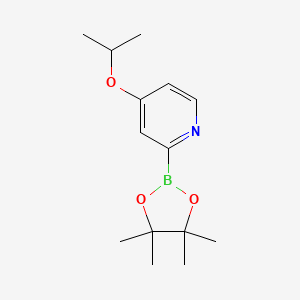
![Tert-butyl [6-acetyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate](/img/structure/B14847479.png)

![2-[4-(Dimethoxymethyl)pyrimidin-2-YL]ethan-1-amine](/img/structure/B14847490.png)
